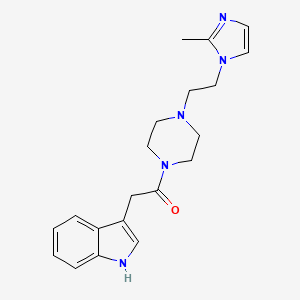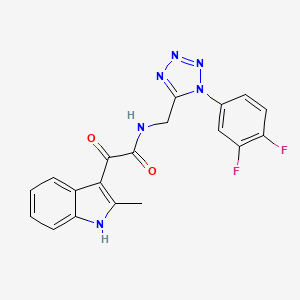![molecular formula C24H24FN5O2 B2430426 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide CAS No. 922045-00-9](/img/structure/B2430426.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide” is a complex organic molecule. It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The process typically involves the use of various reagents and solvents, and may require multiple steps .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic ring system consisting of a pyrazole ring fused with a pyrimidine ring . The molecule also contains a 3-fluorobenzyl group and a 2-phenylbutanamide group attached to the pyrazolo[3,4-d]pyrimidine core.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .科学的研究の応用
Enzyme Activity and Biological Evaluation
- Compounds similar to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide have been synthesized and evaluated for their biological activities. In one study, a series of pyrazolopyrimidin-4-ones were synthesized, showing potent effects on increasing the reactivity of cellobiase, an enzyme involved in the degradation of cellulose (Abd, Gawaad Awas, 2008).
- Another research synthesized a series of pyrazolopyrimidines derivatives with significant cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis and Characterization
- The chemical synthesis and characterization of related compounds have been extensively studied. A range of novel pyrazolopyrimidin-4-one derivatives were prepared, displaying antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
- Isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized through cycloaddition, offering a path for the development of new compounds with potential biological activities (Rahmouni et al., 2014).
Inhibitory Activity and Drug Discovery
- The pyrazolo[3,4-d]pyrimidin-4-one scaffold was exploited to synthesize derivatives with potent adenosine deaminase inhibitory activity. These derivatives showed significant promise in attenuating bowel inflammation in animal models, highlighting their therapeutic potential (La Motta et al., 2009).
- A solid-phase synthetic method was developed for a compound library based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, indicating its utility in drug discovery and the potential for generating diverse pharmacologically active compounds (Heo, Jeon, 2017).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission, immune response, and vasodilation .
Mode of Action
The compound interacts with nNOS by binding to its heme domain . This interaction inhibits the enzyme’s activity, preventing the production of nitric oxide . The compound’s mode of action is classified as type II inhibition , where it utilizes a hydrophobic pocket in the enzyme to achieve strong inhibitory potency and high isoform selectivity .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in the regulation of vascular tone, neurotransmission, and immune responses. Therefore, the inhibition of nNOS can have significant effects on these physiological processes .
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, the reduction of nitric oxide levels can potentially alleviate neuronal damage caused by excessive nitric oxide .
特性
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-2-20(18-8-4-3-5-9-18)23(31)26-11-12-30-22-21(14-28-30)24(32)29(16-27-22)15-17-7-6-10-19(25)13-17/h3-10,13-14,16,20H,2,11-12,15H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVIVHWWMCAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)
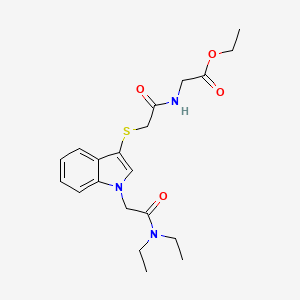

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)
![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)
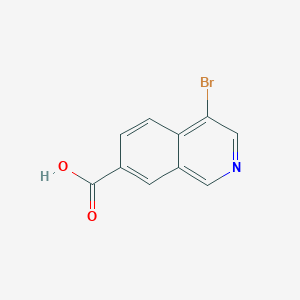
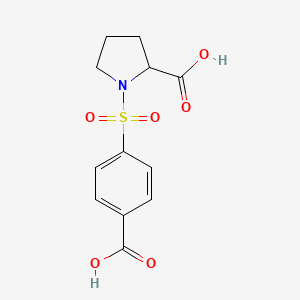
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)
![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2430361.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)

